2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid
Overview
Description
CP-457493 is a bio-active chemical.
Biochemical Analysis
Biochemical Properties
The main metabolic pathways of CP-457493 involve hydroxylations or oxygenations . The identified metabolites were mono-oxygenated metabolites (M1 and M4), mono-hydroxylated metabolites (M3, M5, M6, M7, and M8), and a di-oxygenated metabolite (M2)
Cellular Effects
CP-457493 has been shown to inhibit the cellular release of IL-1β, IL-1α, and IL-18 in human and mouse innate immune cells . It prevents inflammasome activation induced by disease-relevant soluble and crystalline NLRP3 stimuli
Molecular Mechanism
It has been shown to inhibit the cellular release of IL-1β, IL-1α, and IL-18, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In mice, CP-457493 demonstrates potent inhibition of the release of proinflammatory cytokines following acute i.p. challenge with LPS plus ATP in a manner that is proportional to the free/unbound concentrations of the drug
Metabolic Pathways
It has been shown that the main metabolic pathways of CP-457493 involve hydroxylations or oxygenations .
Properties
IUPAC Name |
2-[3-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-28-6-8-30-19-12-17-18(13-20(19)31-9-7-29-2)23-14-24-22(17)25-16-5-3-4-15(10-16)11-21(26)27/h3-5,10,12-14H,6-9,11H2,1-2H3,(H,26,27)(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPNJRWSAMNEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)CC(=O)O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882420-21-5 | |
Record name | CP-457493 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882420215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-457493 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0JH558S7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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